(E)-1-(4-(styrylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Description
The compound (E)-1-(4-(styrylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a nitrogen-rich heterocyclic molecule featuring a tetrahydropyrazinoindazole core linked to a piperazine moiety substituted with an (E)-styrylsulfonyl group. The (E)-configuration refers to the trans geometry of the double bond in the styryl group, which may influence molecular interactions and stability . Its hydrochloride derivative, 1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole hydrochloride (CAS: 1610376-97-0), is a related salt form that lacks the styrylsulfonyl substituent .
Properties
IUPAC Name |
1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c28-30(29,17-10-18-6-2-1-3-7-18)26-15-13-25(14-16-26)22-21-19-8-4-5-9-20(19)24-27(21)12-11-23-22/h1-3,6-7,10-12,17H,4-5,8-9,13-16H2/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFBTNAHHKOXKH-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)S(=O)(=O)C=CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)S(=O)(=O)/C=C/C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-(styrylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrazinoindazole core through a cyclization reaction, followed by the introduction of the piperazine and styrylsulfonyl groups via nucleophilic substitution and sulfonylation reactions, respectively. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors to enhance reaction efficiency and reduce production costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-(styrylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace certain substituents with other functional groups, using reagents such as alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonyl and piperazine groups.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-1-(4-(styrylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The styrylsulfonyl group may play a crucial role in binding to these targets, while the piperazine and pyrazinoindazole cores contribute to the overall stability and specificity of the interaction. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Structural Analogues and Derivatives
1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole Hydrochloride
- Structure: Shares the tetrahydropyrazinoindazole core and piperazine group but lacks the styrylsulfonyl substituent.
- Properties: The hydrochloride salt enhances aqueous solubility, making it more suitable for pharmaceutical formulations.
- Applications : Listed as a medicinal chemistry intermediate, suggesting utility in drug discovery pipelines .
Tetrazo[1,2-b]indazoles
- Structure : Nitrogen-rich polyaromatics synthesized via cyclization of fluorinated s-tetrazines with azides. Core differs from the target compound but shares an indazole motif .
- Properties: Exhibit strong visible-to-NIR absorption and fluorescence due to extended π-conjugation. Solid-state π-stacking behavior enhances material stability.
- Comparison: The target compound’s tetrahydropyrazinoindazole core lacks the extended conjugation of tetrazoindazoles, likely resulting in weaker optical properties but improved solubility from the piperazine group.
Pyrazolo[3,4-d]pyrimidine Derivatives
- Structure : Feature pyrazole-pyrimidine fused rings, distinct from the indazole core but sharing nitrogen-rich heterocycles .
- Properties :
- Comparison : The target compound’s piperazine and sulfonyl groups may confer greater synthetic versatility compared to rigid pyrazolopyrimidines.
Physicochemical and Functional Properties
Biological Activity
(E)-1-(4-(styrylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 423.5 g/mol. The compound features a piperazine ring substituted with a styrylsulfonyl group and a tetrahydropyrazino core, which contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N5O2S |
| Molecular Weight | 423.5 g/mol |
| CAS Number | 2035036-42-9 |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the styrylsulfonyl moiety have been shown to induce apoptosis in cancer cells and inhibit mitotic processes effectively. A study demonstrated that certain styrylsulfonyl-methylpyridine derivatives displayed high potency as mitotic inhibitors against various cancer cell lines .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Similar piperazine derivatives have shown strong inhibitory effects on acetylcholinesterase (AChE) and urease. For example, compounds with structural similarities exhibited IC50 values ranging from 0.63 µM to 6.28 µM against urease, highlighting their potential therapeutic applications in treating conditions like hyperuricemia .
Antibacterial Activity
The antibacterial properties of related compounds have also been investigated. Compounds featuring the sulfonamide group demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. This suggests that this compound may possess similar antibacterial characteristics .
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
- Anticancer Efficacy : In a study involving styrylsulfonyl derivatives, lead compounds demonstrated significant cytotoxicity against cancer cell lines with promising results in animal models .
- Enzyme Inhibition : Research on piperazine derivatives revealed their effectiveness as urease inhibitors with potential applications in treating urinary disorders .
- Antibacterial Properties : A series of synthesized sulfonamide compounds exhibited varying degrees of antibacterial activity against multiple strains .
Q & A
Q. What are the key synthetic strategies for constructing the tetrahydropyrazinoindazole core in this compound?
The tetrahydropyrazino[1,2-b]indazole scaffold is typically synthesized via cyclocondensation reactions. A common approach involves:
- Step 1: Reacting hydrazine derivatives with α,β-unsaturated ketones to form pyrazole intermediates.
- Step 2: Intramolecular cyclization under acidic or basic conditions to generate the fused indazole-piperazine system .
- Critical Parameters: Solvent polarity (e.g., ethanol vs. DMF) and temperature control (60–100°C) significantly influence reaction kinetics and regioselectivity .
Q. How can researchers validate the stereochemical configuration of the (E)-styrylsulfonyl group?
- Method 1: Use NOESY NMR to confirm the trans-configuration by observing spatial proximity between the styryl proton (δ 6.8–7.2 ppm) and the sulfonyl oxygen .
- Method 2: X-ray crystallography to resolve the crystal structure, particularly when the compound forms stable co-crystals with halogenated solvents (e.g., chloroform) .
Q. What analytical techniques are essential for purity assessment during synthesis?
- HPLC: Employ a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to detect impurities <0.1% .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks with <5 ppm mass error .
Advanced Research Questions
Q. How can synthetic byproducts (e.g., diastereomers or sulfonate esters) be systematically identified and mitigated?
- Byproduct Analysis: Use LC-MS/MS to track unexpected adducts (e.g., m/z +78 from sulfonate ester formation).
- Mitigation Strategies:
Q. What computational tools are effective for predicting the compound’s binding affinity to kinase targets?
- Docking Studies: Use AutoDock Vina with crystal structures of kinase domains (e.g., PDB 12I) to model interactions between the sulfonyl-piperazine moiety and ATP-binding pockets .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the indazole nitrogen and catalytic lysine residues .
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s metabolic stability?
- Case Study: Replacing the styryl phenyl group with a 3,4-dichlorophenyl moiety (as in ) increases microsomal stability by 40% (t₁/₂ > 120 min in human liver microsomes).
- Mechanistic Insight: Halogens reduce CYP3A4-mediated oxidation by sterically blocking access to the heme center .
Data Contradiction Analysis
Q. Discrepancies in reported biological activity: How to resolve conflicting data on kinase inhibition?
- Issue: Variability in IC₅₀ values (e.g., 50 nM vs. 220 nM for JAK2 inhibition) across studies.
- Root Cause: Differences in assay conditions (e.g., ATP concentration: 10 μM vs. 1 mM).
- Resolution: Standardize assays using the ADP-Glo™ Kinase Assay system with fixed ATP (100 μM) and pre-incubation times (30 min) .
Experimental Design Recommendations
Q. Optimizing reaction conditions for scale-up synthesis
-
DoE Approach: Apply a factorial design (temperature, solvent ratio, catalyst loading) to identify critical factors. For example:
Factor Low Level High Level Optimal Temperature (°C) 60 100 80 Catalyst (mol%) 5 15 10
Key Structural and Functional Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
